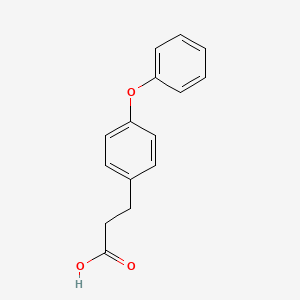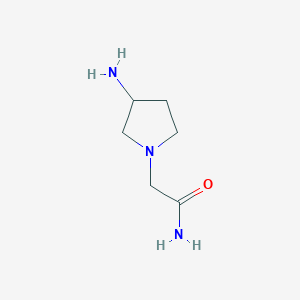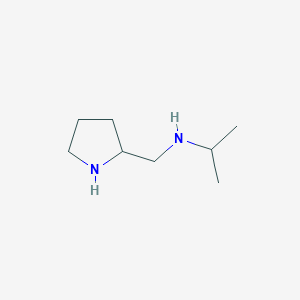
Isopropyl-pyrrolidin-2-ylmethyl-amine
Overview
Description
Isopropyl-pyrrolidin-2-ylmethyl-amine is a compound with the molecular formula C9H20N2 . It is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of Isopropyl-pyrrolidin-2-ylmethyl-amine can be analyzed using various techniques such as Size Exclusion Chromatography (SEC) and Mass Spectrometry . These techniques can detect both high molecular weight species belonging to aggregates and low molecular weight species representing degradation products .Physical And Chemical Properties Analysis
The physical and chemical properties of Isopropyl-pyrrolidin-2-ylmethyl-amine can be inferred from its molecular structure. It has a molecular weight of 156.27 g/mol . Other properties such as solubility, permeability, and stability can be analyzed using various techniques .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core structure in “N-(Pyrrolidin-2-ylmethyl)propan-2-amine”, is a prevalent scaffold in medicinal chemistry due to its versatility and presence in many biologically active compounds . This compound can be used to create novel drug candidates with selective target activity. Its stereochemistry and non-planarity contribute significantly to the binding affinity and selectivity towards biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of new drugs .
Catalyst-Free Synthesis Techniques
In green chemistry, the synthesis of pyrrolidine derivatives, including “Isopropyl-pyrrolidin-2-ylmethyl-amine”, can be achieved through catalyst-free methods . This approach aligns with the principles of sustainable chemistry by reducing the need for additional reagents and minimizing waste, making the synthesis process more environmentally friendly and cost-effective .
Biological Activity Profiling
The compound’s pyrrolidine moiety is instrumental in the design of libraries for biological activity screening . By synthesizing a variety of substituted pyrrolidines, researchers can explore a wide range of biological activities and potentially discover new therapeutic agents. The compound’s ability to generate diverse stereoisomers also allows for the investigation of enantioselective interactions with proteins .
Advanced Drug Formulation
The structural features of “N-(Pyrrolidin-2-ylmethyl)propan-2-amine” can enhance the formulation of drugs . Its pyrrolidine ring can improve the solubility and stability of drug molecules, making it a valuable component in the development of advanced drug delivery systems, such as controlled-release formulations.
Biomedical Applications
Compounds with pyrrolidine structures, like “Isopropyl-pyrrolidin-2-ylmethyl-amine”, have applications in the biomedical field due to their biocompatibility and complexation capabilities . They can be used in the creation of biocompatible materials, such as hydrogels, which have potential uses in tissue engineering and drug delivery .
Synthetic Methodology Development
The compound serves as a building block in the development of new synthetic methodologies . Its reactivity and structural flexibility enable the creation of novel synthetic routes, which can be applied to the efficient production of complex organic molecules, thus advancing the field of synthetic organic chemistry .
Pharmacophore Modeling
“N-(Pyrrolidin-2-ylmethyl)propan-2-amine” can be used in pharmacophore modeling to identify and optimize drug-like molecules . Its pyrrolidine ring can act as a key pharmacophoric element, helping to define the spatial arrangement of features necessary for the optimal interaction with a biological target.
Enantioselective Synthesis
The stereogenic centers within the pyrrolidine ring of the compound allow for the exploration of enantioselective synthesis . This is crucial for creating chiral drugs, which can have significantly different therapeutic effects and safety profiles depending on their stereochemistry.
properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-6-8-4-3-5-9-8/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMCBUDLMNOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623366 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-2-ylmethyl)propan-2-amine | |
CAS RN |
1093686-48-6 | |
| Record name | N-[(Pyrrolidin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)
![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)




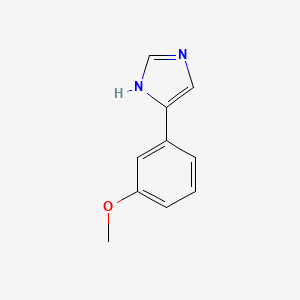

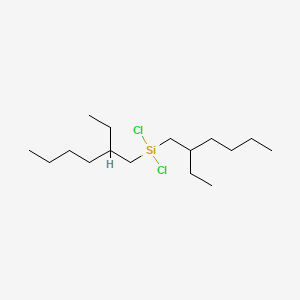
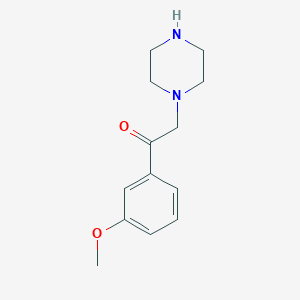

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)
